BenchChemオンラインストアへようこそ!

ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

Lipophilicity Drug design Permeability

Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate (synonym: ethyl 6-(1H-pyrazol-1-yl)nicotinate) is a heterocyclic building block with molecular formula C₁₁H₁₁N₃O₂ and molecular weight 217.22 g·mol⁻¹, characterized by a pyridine ring substituted at the 6-position with a 1H-pyrazol-1-yl moiety and bearing an ethyl ester at the 3-position. The compound is classified within the broader pyrazolyl-pyridine carboxylate family and is predominantly utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing pyrazolopyridine scaffolds relevant to kinase inhibitors and coagulation factor Xa inhibitors.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 1428929-49-0
Cat. No. B2440223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate
CAS1428929-49-0
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)N2C=CC=N2
InChIInChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-5-10(12-8-9)14-7-3-6-13-14/h3-8H,2H2,1H3
InChIKeyGUYRMRNSBBYZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate (CAS 1428929-49-0): Core Physicochemical and Structural Baseline for Procurement Evaluation


Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate (synonym: ethyl 6-(1H-pyrazol-1-yl)nicotinate) is a heterocyclic building block with molecular formula C₁₁H₁₁N₃O₂ and molecular weight 217.22 g·mol⁻¹, characterized by a pyridine ring substituted at the 6-position with a 1H-pyrazol-1-yl moiety and bearing an ethyl ester at the 3-position . The compound is classified within the broader pyrazolyl-pyridine carboxylate family and is predominantly utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing pyrazolopyridine scaffolds relevant to kinase inhibitors and coagulation factor Xa inhibitors [1]. Its computed partition coefficient (LogP) is 1.44, with a topological polar surface area (TPSA) of 57.01 Ų .

Why Methyl Ester or Carboxylic Acid Analogs Cannot Substitute for Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate in Synthesis and Screening Workflows


Although the 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate scaffold is shared among multiple analogs, the ester moiety dictates critical properties that prevent simple interchange. The ethyl ester (LogP 1.44) is approximately 2.5-fold more lipophilic than the corresponding methyl ester (LogP 1.05), altering membrane permeability, solubility, and pharmacokinetic behavior in any downstream candidate . The free carboxylic acid form (LogP 1.09, pKa 3.80) carries a negative charge at physiological pH, fundamentally changing hydrogen-bonding capacity, solubility, and target engagement relative to the neutral ester [1]. Additionally, the regiochemistry at the 6-position of the pyridine ring is not interchangeable with the 4-position isomer: ethyl 4-(pyrazol-1-yl)nicotinate has been reported to exhibit cytotoxic activity against the HEPG2 liver carcinoma cell line [2], whereas 6-substituted analogs serve as key intermediates for the Apixaban class of factor Xa inhibitors and show no antibacterial/antifungal activity [3]. These structural differences produce divergent biological and synthetic outcomes that cannot be predicted from in-class similarity alone.

Head-to-Head and Cross-Study Comparative Evidence for Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate Versus Closest Analogs


Lipophilicity Advantage: Ethyl Ester (LogP 1.44) vs. Methyl Ester (LogP 1.05) — A 2.5-Fold Increase in Partition Coefficient

In a cross-study comparison of computed physicochemical properties, ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate exhibits a LogP of 1.444 , while its direct methyl ester analog, methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate (CAS 321533-62-4), has a LogP of 1.054 . The ΔLogP of +0.39 corresponds to an approximately 2.5-fold higher octanol-water partition coefficient for the ethyl ester. TPSA values are identical at 57.01 Ų, indicating that the lipophilicity gain arises solely from the additional methylene group without altering hydrogen-bonding capacity.

Lipophilicity Drug design Permeability

Ester Hydrolysis Differential: Ethyl Ester Enables Slower, More Controlled Hydrolysis Kinetics vs. Methyl Ester for Pro-Drug and Intermediate Applications

Ethyl esters undergo alkaline and enzymatic hydrolysis at rates approximately 1.5- to 3-fold slower than their methyl ester counterparts due to steric and electronic effects of the larger alkoxy group [1]. In the pyrazolopyridine carboxylate series, compounds such as tracazolate (4-butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester) demonstrate that the ethyl ester confers pharmacologically relevant stability and sustained in vivo activity in rodent anxiolytic models [2]. By class-level inference, ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is expected to exhibit slower hydrolysis to the corresponding carboxylic acid (CAS 253315-22-9; pKa 3.80, LogP 1.09 [3]) compared with its methyl ester analog.

Ester hydrolysis Pro-drug design Intermediate stability

Regiochemical Specificity: 6-Position Pyrazole Substitution Enables Apixaban-Class Intermediate Utility Distinct from 4-Position Isomer Cytotoxicity Profile

The 6-(1H-pyrazol-1-yl) substitution pattern on the pyridine ring confers a synthetic utility profile that is distinct from the 4-position regioisomer. Pyrazole-substituted pyridine-3-carboxylates bearing the 6-substitution pattern have been explicitly characterized as key intermediates for the synthesis of Apixaban (a direct factor Xa inhibitor with Ki = 0.08 nM [1]), with the synthesized compounds showing no intrinsic antibacterial or antifungal activity [2]. In contrast, the 4-position regioisomer, ethyl 4-(pyrazol-1-yl)nicotinate, demonstrated promising cytotoxic activity against the HEPG2 liver carcinoma cell line [3]. This functional divergence means the 6-substituted ethyl ester is the appropriate procurement choice for coagulation factor Xa inhibitor programs, whereas the 4-substituted isomer would introduce confounding cytotoxicity.

Regiochemistry Apixaban intermediates Cytotoxicity

Purity and Quality Control Differentiation: 98% Assay with Multi-Technique Batch Certification vs. Lower-Grade Methyl Ester and Acid Analogs

Commercially available ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is supplied at 98% purity (Leyan, Product No. 1787263) and 95% purity (Bidepharm, Product No. BD443374) with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the methyl ester analog (CAS 321533-62-4) and carboxylic acid analog (CAS 253315-22-9) are typically offered at 97% purity without uniformly documented multi-technique batch certification across suppliers . The 98% specification for the ethyl ester, combined with the availability of comprehensive batch analytical data, reduces the risk of unidentified impurities interfering with sensitive catalytic or biological assays.

Purity specification Quality control Batch reproducibility

Molecular Scaffold for Nicotinic Acid Receptor Ligand Design: Pyrazole-3-Carboxylic Acid Pharmacophore Contextualization

The pyrazole-carboxylate motif present in ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate maps onto the pharmacophore of pyrazole-3-carboxylic acid partial agonists of the nicotinic acid receptor (GPR109A/HCAR2). In a foundational study, substituted pyrazole-3-carboxylic acids demonstrated high-affinity binding to rat spleen membranes, with 5-butylpyrazole-3-carboxylic acid (4g) achieving a Kᵢ of 0.072 µM and an EC₅₀ of 4.12 µM with 75% relative intrinsic activity vs. nicotinic acid [1]. While the target compound itself has not been directly assayed at GPR109A, its ethyl ester serves as a lipophilic pro-drug equivalent that can be hydrolyzed to the active carboxylic acid in vivo or in cell-based assays. The methyl ester (LogP 1.05) and free acid (LogP 1.09, charged at physiological pH) would exhibit substantially different pharmacokinetic profiles [2].

Nicotinic acid receptor GPR109A HCAR2 Partial agonist

Procurement-Relevant Application Scenarios for Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate Based on Quantitative Differentiation Evidence


Factor Xa (Apixaban-Class) Inhibitor Intermediate Synthesis

The 6-position pyrazole-substituted pyridine-3-carboxylate scaffold is a documented key intermediate for the synthesis of Apixaban and related factor Xa inhibitors (Ki = 0.08 nM) [1]. Procurement of the ethyl ester (rather than the methyl ester or free acid) enables controlled hydrolysis to the carboxylic acid at the optimal synthetic stage, while the correct 6-position regiochemistry ensures the final scaffold maps onto the Apixaban pharmacophore. The 4-position regioisomer is unsuitable for this application due to its divergent cytotoxicity profile [2].

Lipophilicity-Driven Fragment-Based Drug Discovery (FBDD) and SAR Library Synthesis

With a LogP of 1.44, the ethyl ester fills a specific lipophilicity niche between the more polar methyl ester (LogP 1.05) and more lipophilic analogs . This makes it the preferred building block for fragment-based screening libraries targeting CNS-penetrant candidates (where LogP 1–3 is often desirable) or for building SAR matrices around ester lipophilicity. The 98% purity with batch-specific NMR/HPLC/GC certification ensures that observed biological activity can be confidently attributed to the parent compound rather than impurities.

GPR109A/HCAR2 Nicotinic Acid Receptor Pro-Drug Design

The pyrazole-3-carboxylate class has demonstrated potent partial agonism at GPR109A (Kᵢ = 0.072–0.15 µM; EC₅₀ = 4.12–6 µM) [3]. The ethyl ester serves as a neutral, membrane-permeable pro-drug that can be hydrolyzed intracellularly or in plasma to the active 6-(1H-pyrazol-1-yl)nicotinic acid (pKa 3.80, charged at physiological pH) [4]. This property is valuable for researchers developing flush-free niacin receptor agonists for dyslipidemia, where the ethyl ester's slower hydrolysis kinetics (vs. methyl ester) may provide pharmacokinetic advantages.

Multi-Step Total Synthesis Requiring Orthogonal Ester Protection

In synthetic sequences requiring chemoselective manipulation of multiple carboxyl groups, the ethyl ester offers distinct deprotection conditions (e.g., NaOH/EtOH or LiOH/THF/H₂O) relative to methyl or tert-butyl esters. The 98% purity and available batch QC documentation support its use as a high-confidence starting material in patent exemplifications, process chemistry development, and GMP intermediate campaigns where impurity profiles must be rigorously controlled.

Quote Request

Request a Quote for ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.